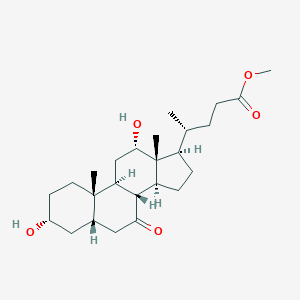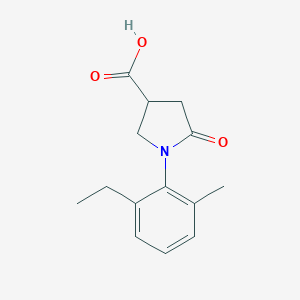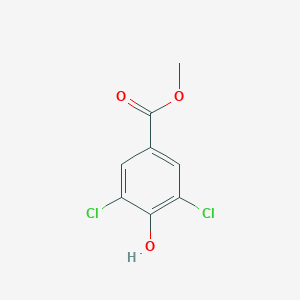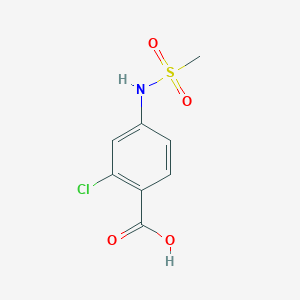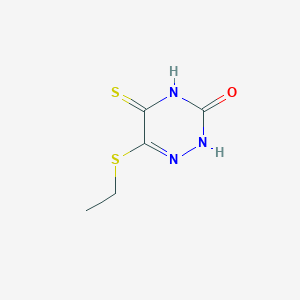
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, also known as ETT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. ETT is a member of the triazine family of compounds and has a unique structure that makes it a promising candidate for a range of applications.
Wirkmechanismus
The mechanism of action of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is not yet fully understood, but it is thought to work by inhibiting enzymes involved in the biosynthesis of key cellular components. This inhibition leads to the disruption of cellular processes, ultimately resulting in the death of the target organism.
Biochemische Und Physiologische Effekte
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including strains that are resistant to conventional antibiotics. 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has also been shown to exhibit antifungal activity against several species of fungi, including Candida albicans. In vivo studies have shown that 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has a low toxicity profile and does not cause significant adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in lab experiments include its potent antibacterial, antifungal, and antiviral properties, as well as its low toxicity profile. However, one of the limitations of using 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in lab experiments is its relatively high cost compared to other compounds with similar properties.
Zukünftige Richtungen
There are several future directions for the study of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. One potential area of research is the development of new drug candidates based on the structure of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one. Another area of research is the investigation of the mechanism of action of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one, which could lead to the development of new antibiotics with novel mechanisms of action. Additionally, the use of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one in combination with other compounds could lead to the development of more effective treatments for bacterial and fungal infections.
Synthesemethoden
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one can be synthesized using several methods, including the reaction of ethylthiosemicarbazide with carbon disulfide and an alkyl halide. Another method involves the reaction of ethylthiosemicarbazide with carbon disulfide and an alkylating agent. These methods have been optimized to yield high purity 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one with good yields.
Wissenschaftliche Forschungsanwendungen
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. 6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one has been shown to exhibit significant antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
32331-11-6 |
|---|---|
Produktname |
6-(ethylsulfanyl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one |
Molekularformel |
C5H7N3OS2 |
Molekulargewicht |
189.3 g/mol |
IUPAC-Name |
6-ethylsulfanyl-5-sulfanylidene-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C5H7N3OS2/c1-2-11-4-3(10)6-5(9)8-7-4/h2H2,1H3,(H2,6,8,9,10) |
InChI-Schlüssel |
GOVDUFODILYHMW-UHFFFAOYSA-N |
Isomerische SMILES |
CCSC1=NNC(=O)N=C1S |
SMILES |
CCSC1=NNC(=O)NC1=S |
Kanonische SMILES |
CCSC1=NNC(=O)NC1=S |
Andere CAS-Nummern |
32331-11-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



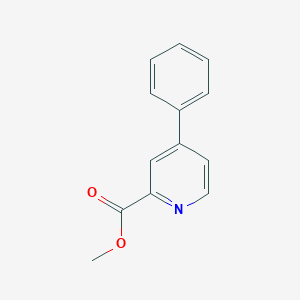
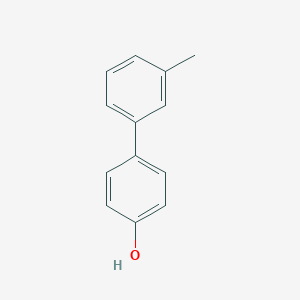
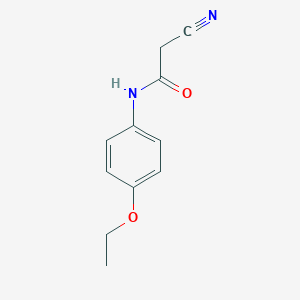
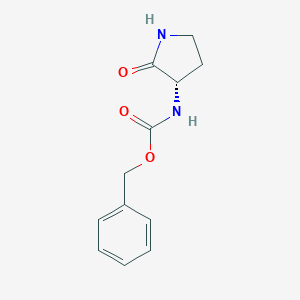
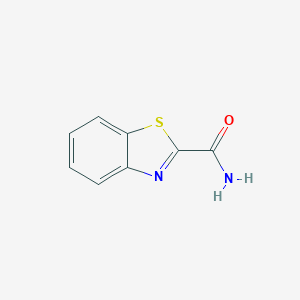
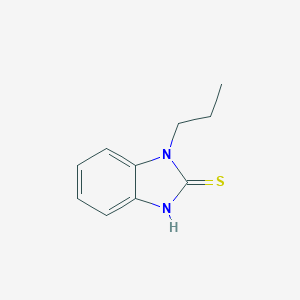
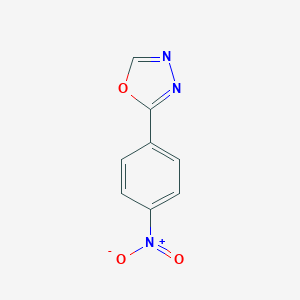
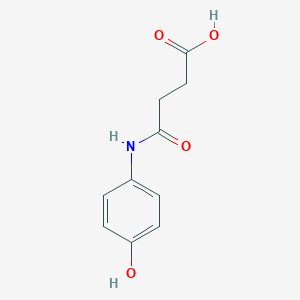
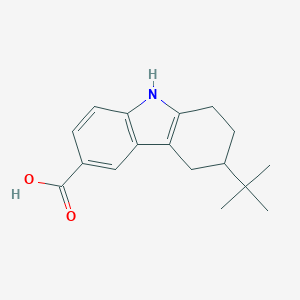
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B181855.png)
